molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

Número de catálogo B1673979
Número CAS: 630-56-8
Peso molecular: 428.6 g/mol
Clave InChI: DOMWKUIIPQCAJU-LJHIYBGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxyprogesterone caproate is a synthetic progestin medication used to reduce the risk of preterm birth in women pregnant with one baby who have a history of spontaneous preterm birth . It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .


Synthesis Analysis

The synthesis of Hydroxyprogesterone caproate involves the reaction of 17α-hydroxyprogesterone with caproic acid in the presence of a catalyst . The stability of the compound in powder form and in a pharmaceutical formulation under different experimental conditions was evaluated .


Molecular Structure Analysis

The molecular formula of Hydroxyprogesterone caproate is C27H40O4, and it has a molecular weight of 428.6 g/mol .


Physical And Chemical Properties Analysis

Hydroxyprogesterone caproate exists as a white or creamy white crystalline powder . It is fairly stable in the presence of strong acid, high temperatures, and light .

Aplicaciones Científicas De Investigación

Prevention of Preterm Birth

  • Application Summary: Hydroxyprogesterone caproate is used to reduce the risk of preterm birth in women pregnant with one baby who have a history of spontaneous preterm birth .
  • Methods of Application: The medication is typically administered via intramuscular injection .
  • Results/Outcomes: A meta-analysis of individual participant data from randomised controlled trials showed that preterm birth before 34 weeks was reduced in women who received Hydroxyprogesterone caproate .

Treatment of Gynecological Disorders

  • Application Summary: Hydroxyprogesterone caproate has been used to treat benign prostatic hyperplasia in men, although evidence of effectiveness is marginal and uncertain .
  • Methods of Application: The medication is typically administered via intramuscular injection .
  • Results/Outcomes: The effectiveness of this treatment is still uncertain .

Birth Control

  • Application Summary: Hydroxyprogesterone caproate has been used as a form of birth control .
  • Methods of Application: The medication is typically administered via intramuscular injection .
  • Results/Outcomes: The effectiveness and safety of this use are not clearly stated .

Treatment of Primary and Secondary Amenorrhea

  • Application Summary: Hydroxyprogesterone caproate is used for the management of primary and secondary amenorrhea .
  • Methods of Application: The medication is typically administered via intramuscular injection .
  • Results/Outcomes: The effectiveness and safety of this use are not clearly stated .

Prevention of Preeclampsia

  • Application Summary: Hydroxyprogesterone caproate has been studied for its potential in preventing preeclampsia, a condition characterized by high blood pressure during pregnancy .
  • Methods of Application: The medication is typically administered via intramuscular injection .
  • Results/Outcomes: Prior studies have shown that progesterone decreases inflammatory markers, mean arterial pressure and promotes vasodilation .

Safety And Hazards

Hydroxyprogesterone caproate is classified as toxic and has been associated with risks of thromboembolic disorders. It is also a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

The FDA withdrew approval of Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) in April 2023 . The decision was not based on safety concerns but on the lack of sufficient data indicating that this was an effective treatment in the broad population it was originally approved for . Future research is needed to determine whether this intervention would be useful in a subset of people .

Propiedades

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2)
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hydroxyprogesterone caproate

CAS RN

630-56-8
Record name Hydroxyprogesterone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone caproate [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYDROXYPROGESTERONE CAPROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

119-121
Record name Hydroxyprogesterone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyprogesterone caproate
Reactant of Route 2
Reactant of Route 2
Hydroxyprogesterone caproate
Reactant of Route 3
Reactant of Route 3
Hydroxyprogesterone caproate
Reactant of Route 4
Reactant of Route 4
Hydroxyprogesterone caproate
Reactant of Route 5
Reactant of Route 5
Hydroxyprogesterone caproate
Reactant of Route 6
Reactant of Route 6
Hydroxyprogesterone caproate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.